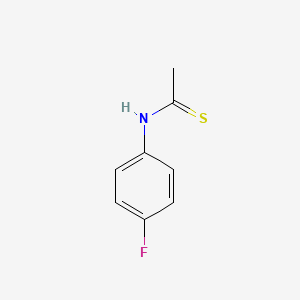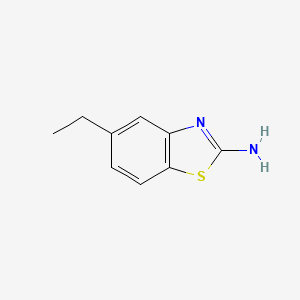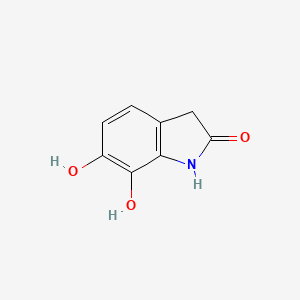
3,5-Dimethyloctahydro-5,8-methanoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C11H19N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through various methods, including radical cyclization and cross-coupling reactions. These methods involve the use of radical species or radical intermediates to construct the indolizine ring . Some common synthetic strategies include:
Cyclocondensations: This method involves the condensation of pyridylacetate with benzophenones followed by aldol condensation.
Cycloadditions: This approach uses cycloaddition reactions to form the indolizine core.
Cyclization/Eliminations: This method involves cyclization followed by elimination reactions to form the desired product.
Cycloisomerizations: This approach uses isomerization reactions to construct the indolizine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen to form oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen to form reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
3,5-Dimethyloctahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
Indole: An isomer of indolizine with similar biological activities.
Pyrrole: Another nitrogen-containing heterocycle with various biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-3-4-10-9-5-6-11(2,7-9)12(8)10/h8-10H,3-7H2,1-2H3 |
Clave InChI |
HEFVOSGSQXZNEG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2N1C3(CCC2C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


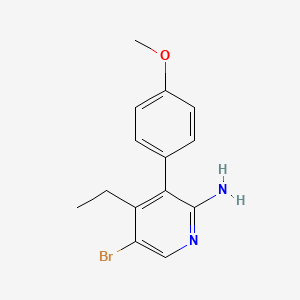
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)
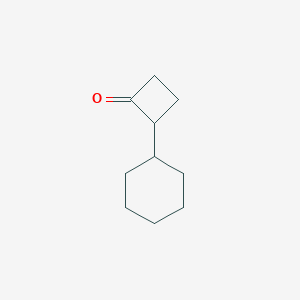

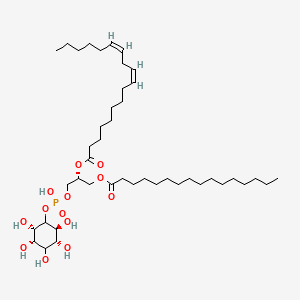
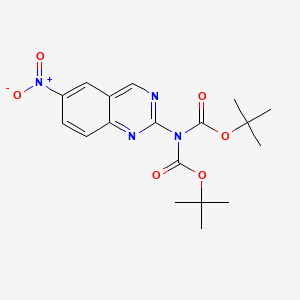
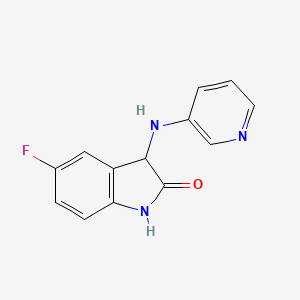
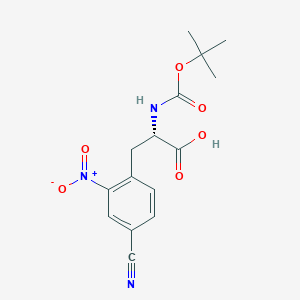
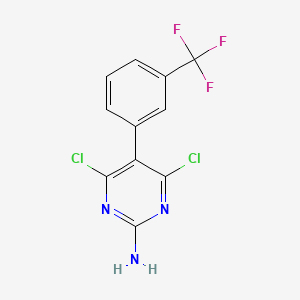
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
